molecular formula C21H24O6 B4107965 DIETHYL 4-HYDROXY-4-METHYL-6-OXO-2-(2-PHENYL-1-ETHYNYL)-1,3-CYCLOHEXANEDICARBOXYLATE

DIETHYL 4-HYDROXY-4-METHYL-6-OXO-2-(2-PHENYL-1-ETHYNYL)-1,3-CYCLOHEXANEDICARBOXYLATE

Cat. No.: B4107965
M. Wt: 372.4 g/mol
InChI Key: MOXCOLXPODXBCR-UHFFFAOYSA-N
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Description

Diethyl 4-hydroxy-4-methyl-6-oxo-2-(phenylethynyl)-1,3-cyclohexanedicarboxylate is a heterocyclic organic compound with the molecular formula C19H24O6 It is known for its unique structure, which includes a cyclohexanone ring with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 4-HYDROXY-4-METHYL-6-OXO-2-(2-PHENYL-1-ETHYNYL)-1,3-CYCLOHEXANEDICARBOXYLATE typically involves the Knoevenagel condensation reaction. This reaction is carried out using ethyl acetoacetate and benzaldehyde as starting materials, with piperidine as a catalyst in ethanol under microwave irradiation . The reaction conditions are optimized to achieve a high yield of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-hydroxy-4-methyl-6-oxo-2-(phenylethynyl)-1,3-cyclohexanedicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenylethynyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of diethyl 4-oxo-4-methyl-6-oxo-2-(phenylethynyl)-1,3-cyclohexanedicarboxylate.

    Reduction: Formation of diethyl 4-hydroxy-4-methyl-6-hydroxy-2-(phenylethynyl)-1,3-cyclohexanedicarboxylate.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Diethyl 4-hydroxy-4-methyl-6-oxo-2-(phenylethynyl)-1,3-cyclohexanedicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DIETHYL 4-HYDROXY-4-METHYL-6-OXO-2-(2-PHENYL-1-ETHYNYL)-1,3-CYCLOHEXANEDICARBOXYLATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate: Similar structure but lacks the phenylethynyl group.

    Diethyl 4-hydroxy-4-methyl-6-oxo-2-(phenylmethyl)-1,3-cyclohexanedicarboxylate: Similar structure with a phenylmethyl group instead of phenylethynyl.

Uniqueness

Diethyl 4-hydroxy-4-methyl-6-oxo-2-(phenylethynyl)-1,3-cyclohexanedicarboxylate is unique due to the presence of the phenylethynyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-phenylethynyl)cyclohexane-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-4-26-19(23)17-15(12-11-14-9-7-6-8-10-14)18(20(24)27-5-2)21(3,25)13-16(17)22/h6-10,15,17-18,25H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXCOLXPODXBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C#CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DIETHYL 4-HYDROXY-4-METHYL-6-OXO-2-(2-PHENYL-1-ETHYNYL)-1,3-CYCLOHEXANEDICARBOXYLATE
Reactant of Route 2
DIETHYL 4-HYDROXY-4-METHYL-6-OXO-2-(2-PHENYL-1-ETHYNYL)-1,3-CYCLOHEXANEDICARBOXYLATE
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DIETHYL 4-HYDROXY-4-METHYL-6-OXO-2-(2-PHENYL-1-ETHYNYL)-1,3-CYCLOHEXANEDICARBOXYLATE
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DIETHYL 4-HYDROXY-4-METHYL-6-OXO-2-(2-PHENYL-1-ETHYNYL)-1,3-CYCLOHEXANEDICARBOXYLATE
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DIETHYL 4-HYDROXY-4-METHYL-6-OXO-2-(2-PHENYL-1-ETHYNYL)-1,3-CYCLOHEXANEDICARBOXYLATE
Reactant of Route 6
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DIETHYL 4-HYDROXY-4-METHYL-6-OXO-2-(2-PHENYL-1-ETHYNYL)-1,3-CYCLOHEXANEDICARBOXYLATE

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